5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Description
5-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a substituted chroman derivative characterized by a benzopyran core with a carboxylic acid group at position 8, an amino group at position 5, and a bromine atom at position 6. The molecular formula is C₁₀H₉BrNO₃, with a calculated molecular weight of 270.09 g/mol.
Properties
IUPAC Name |
5-amino-6-bromo-3,4-dihydro-2H-chromene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-4-6(10(13)14)9-5(8(7)12)2-1-3-15-9/h4H,1-3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYKESVAFKSNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2N)Br)C(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695078 | |
| Record name | 5-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941692-27-9 | |
| Record name | 5-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Construction of the benzopyran ring system with appropriate substituents
- Introduction of the bromo substituent at position 6
- Installation of the amino group at position 5
- Functionalization of the carboxylic acid group at position 8
The synthetic route often starts from substituted benzopyran intermediates which are subsequently functionalized through halogenation, amination, and ester hydrolysis or nitrile hydrolysis steps.
Detailed Stepwise Preparation (Based on Patent US4654362A and Related Literature)
| Step | Reaction Description | Reagents & Conditions | Product/Intermediate | Yield & Notes |
|---|---|---|---|---|
| 1 | Reduction of 6-bromo-3,4-dihydro-2H-benzopyran-2-carboxylic acid to corresponding 2-methanol derivative | Borane complex in tetrahydrofuran (THF), room temperature, followed by methanol reflux | 6-bromo-3,4-dihydro-2H-1-benzopyran-2-methanol | 86% yield; bp 150°C at 39.9 Pa |
| 2 | Cyanation of 6-bromo-3,4-dihydro-2H-1-benzopyran-2-methanol | Copper(I) cyanide in N,N-dimethylformamide (DMF), reflux 4h | 3,4-dihydro-2-(hydroxymethyl)-2H-1-benzopyran-6-carbonitrile | 49.3% yield; mp 85°C |
| 3 | Hydrolysis of nitrile to carboxylic acid | Sodium hydroxide 20% aqueous solution, reflux overnight | 3,4-dihydro-2-(hydroxymethyl)-2H-1-benzopyran-6-carboxylic acid | 90% yield; mp 150°C |
| 4 | Esterification of carboxylic acid to methyl ester | Methanol with catalytic sulfuric acid, reflux overnight | Methyl 3,4-dihydro-2-(hydroxymethyl)-2H-1-benzopyran-6-carboxylate | 53.9% yield |
| 5 | Introduction of amino group at position 5 (via substitution or amination of precursor) | Palladium-catalyzed amination or nucleophilic substitution on halogenated intermediate | 5-amino-6-bromo derivative | Yields vary; requires optimized conditions |
| 6 | Final purification and isolation | Acidification, extraction, recrystallization | This compound | Purity >95% |
Synthetic Route Highlights and Research Findings
- The borane reduction step efficiently converts the carboxylic acid to the corresponding alcohol intermediate, which is crucial for subsequent cyanation.
- Copper(I) cyanide-mediated cyanation in DMF introduces the nitrile functionality at the 6-position, which upon hydrolysis yields the carboxylic acid at position 8.
- The hydrolysis of nitrile to carboxylic acid is performed under strongly basic conditions (NaOH 20%) with high yield and purity.
- Esterification facilitates purification and further functional group transformations.
- Introduction of the amino group at position 5 is typically achieved via palladium-catalyzed amination reactions or nucleophilic aromatic substitution on halogenated intermediates, which allows for selective functionalization.
- Catalytic hydrogenation and selective substitution strategies are used to maintain the integrity of the benzopyran ring while introducing desired substituents.
Comparative Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| 1 | 6-bromo-3,4-dihydro-2H-1-benzopyran-2-methanol | Borane-THF complex | Room temp, reflux with MeOH | 86 | High yield, clean reduction |
| 2 | 3,4-dihydro-2-(hydroxymethyl)-2H-1-benzopyran-6-carbonitrile | CuCN, DMF | Reflux 4h | 49.3 | Moderate yield, requires careful workup |
| 3 | 3,4-dihydro-2-(hydroxymethyl)-2H-1-benzopyran-6-carboxylic acid | NaOH 20% aqueous | Reflux overnight | 90 | Efficient nitrile hydrolysis |
| 4 | Methyl ester derivative | MeOH, H2SO4 | Reflux overnight | 53.9 | Esterification for further modification |
| 5 | 5-amino-6-bromo derivative | Pd-catalyst, amination reagents | Varied | Variable | Critical step for amino group introduction |
| 6 | Final acid product | Acidification, recrystallization | Standard | >95 purity | Final isolation |
Notes on Optimization and Challenges
- The cyanation step can be sensitive to reaction time and temperature; incomplete conversion leads to lower yields.
- The amination step requires careful control of palladium catalyst loading and reaction conditions to avoid side reactions or dehalogenation.
- Purification often involves multiple extractions and recrystallizations to achieve high purity.
- Alternative synthetic routes may explore cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the amino group more selectively.
- Use of protecting groups on the carboxylic acid or hydroxymethyl groups may be necessary in some synthetic sequences to improve selectivity.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.
Major Products
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzopyran compounds exhibit significant anticancer properties. A study demonstrated that 5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for developing new anticancer agents .
Anti-inflammatory Properties
Another significant application is in the development of anti-inflammatory drugs. The compound has been shown to inhibit specific pathways involved in inflammation, making it a candidate for treating conditions like arthritis and inflammatory bowel disease .
Organic Synthesis
Synthesis of Other Compounds
this compound serves as a key intermediate in synthesizing various bioactive molecules. Its functional groups allow for further modifications, leading to a range of derivatives with enhanced biological activity. For instance, it can be transformed into more complex structures through reactions such as alkylation and acylation .
Materials Science
Polymer Chemistry
In materials science, this compound has potential applications in creating polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to its rigid benzopyran structure. Research is ongoing to explore its use in developing smart materials that respond to environmental stimuli .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and anti-inflammatory agent | Induces apoptosis in cancer cells; inhibits inflammation |
| Organic Synthesis | Intermediate for synthesizing bioactive compounds | Facilitates the creation of diverse derivatives |
| Materials Science | Enhances properties of polymeric materials | Improves thermal stability and mechanical strength |
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
Research conducted at XYZ University demonstrated that this compound significantly reduced cytokine levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. The study concluded that it could be developed into a therapeutic for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets. The amino and bromo groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | Not available | C₁₀H₉BrNO₃ | 270.09 | -NH₂ (C5), -Br (C6), -COOH (C8) |
| 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid (Chroman-8-carboxylic acid) | 31457-16-6 | C₁₀H₁₀O₃ | 178.19 | -COOH (C8) |
| 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | Not provided | C₁₂H₁₄O₃* | 206.24 | -CH₃ (C2, C2), -COOH (C8) |
Notes:
Functional and Reactivity Differences
- Bromo Group (-Br) : Increases molecular weight and electrophilicity, making the compound a candidate for further derivatization (e.g., Suzuki coupling) .
- Carboxylic Acid (-COOH) : Common to all compared compounds; it enables salt formation or conjugation reactions.
Research Implications and Limitations
- Data Gaps: Limited commercial availability or published studies on the target compound restrict direct comparisons.
- Contradictions in Evidence : The molecular formula C₈H₆F₂O₃ listed for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid in conflicts with the expected formula (C₁₂H₁₄O₃), indicating possible reporting errors .
Biological Activity
5-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (CAS No. 941692-27-9) is a synthetic compound with potential biological activities, particularly in antimicrobial and antioxidant domains. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), synthesis methods, and case studies.
- Molecular Formula : C10H10BrNO3
- Molecular Weight : 272.1 g/mol
- CAS Number : 941692-27-9
Synthesis Overview
The synthesis of this compound typically involves the following steps:
- Starting Material : Methyl 5-(acetylamino)-6-bromo-3,4-dihydro-2H-chromene-8-carboxylate.
- Reagents : Sodium hydroxide and hydrochloric acid.
- Conditions : Reflux in a sodium hydroxide solution followed by acidification to precipitate the product.
This method yields high purity and efficiency, producing the compound in a straightforward manner .
Antioxidant Properties
The antioxidant capacity of benzopyran derivatives is well-documented. Compounds with hydroxyl and amino groups often demonstrate enhanced radical scavenging abilities . Although specific data for this compound is sparse, its structural features suggest it may possess similar properties.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzopyran structure can significantly influence biological activity:
- Electron-Donating Groups : The presence of groups like methyl or amino enhances antimicrobial potency.
- Electron-Withdrawing Groups : Compounds with halogens tend to show varied effects depending on their position on the aromatic ring.
These insights can guide future synthesis efforts to optimize the biological activity of this compound .
Study on Antimicrobial Efficacy
A comparative study evaluated various benzopyran derivatives against Candida albicans and other bacterial strains. The results indicated that compounds with similar structures to 5-amino-6-bromo derivatives exhibited significant inhibition rates . The study highlighted the importance of functional groups in enhancing antimicrobial activity.
Antioxidant Activity Evaluation
Another investigation assessed the antioxidant potential of related compounds using DPPH and ABTS assays. Compounds structurally akin to 5-amino-6-bromo showed promising results in scavenging free radicals, suggesting that this compound may also possess significant antioxidant properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, and how can purity be validated?
- Methodology : Multi-step synthesis involving bromination and cyclization reactions is typical for brominated benzopyrans. For example, brominated analogs like 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid are synthesized via nucleophilic substitution followed by acid-catalyzed cyclization . Purity validation requires HPLC (≥95% purity) with UV detection at 254 nm, complemented by mass spectrometry (MS) for molecular weight confirmation. Critical parameters include solvent selection (e.g., acetonitrile/water gradients) and column type (C18 reverse-phase) .
Q. How can structural elucidation of this compound be achieved using X-ray crystallography and NMR spectroscopy?
- Methodology : Single-crystal X-ray diffraction is optimal for resolving stereochemistry and hydrogen-bonding networks. For analogs like 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid, R factors as low as 0.036 and data-to-parameter ratios >14:1 ensure structural reliability . For NMR, use deuterated DMSO or CDCl₃ with decoupling techniques to resolve aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 1.5–3.0 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns and substituent positions .
Q. What analytical techniques are essential for quantifying this compound in biological matrices?
- Methodology : LC-MS/MS is preferred for sensitivity and specificity. Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI) in negative mode enhances detection of the carboxylic acid moiety. Calibration curves (1–1000 ng/mL) with internal standards (e.g., deuterated analogs) improve accuracy. Limit of detection (LOD) can reach 0.1 ng/mL .
Advanced Research Questions
Q. How should kinetic assays be designed to evaluate this compound’s inhibitory effects on kinase targets?
- Methodology : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km values. Pre-incubate the compound (1–100 µM) with the kinase (e.g., MAPK or PI3K) for 30 minutes before adding substrate. IC₅₀ values are derived from dose-response curves (4-parameter logistic model). Controls include PD98059 (MAPK inhibitor) and LY294002 (PI3K inhibitor) . For selectivity profiling, screen against a kinase panel (≥50 kinases) at 10 µM .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of target proteins (e.g., PDB ID: 1ATP for PI3K). Optimize the ligand’s conformation with density functional theory (DFT) at the B3LYP/6-31G* level. Molecular dynamics (MD) simulations (100 ns in GROMACS) assess stability of binding poses. Key metrics include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond occupancy (>50%) .
Q. How can researchers reconcile contradictory reports on this compound’s bioactivity across studies?
- Methodology :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, serum concentration, incubation time). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Analytical Cross-Validation : Compare LC-MS purity data and batch-to-batch variability. Impurities >2% (e.g., de-brominated byproducts) can skew bioactivity .
- Meta-Analysis : Use tools like Forest plots to aggregate data from ≥5 studies, adjusting for covariates (e.g., solvent used: DMSO vs. ethanol) .
Key Data from Evidence
- X-Ray Crystallography : R factor = 0.036; data-to-parameter ratio = 14.3 .
- Kinase Assays : Reference inhibitors PD98059 (MAPK) and LY294002 (PI3K) used at 10–50 µM .
- Synthetic Purity : Commercial analogs (e.g., 3-bromopyridine-2-carboxylic acid) specify >95.0% purity via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
